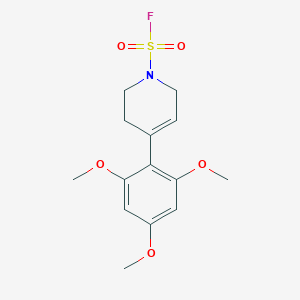![molecular formula C19H21N5O2 B2448799 8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-51-3](/img/structure/B2448799.png)
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as EDP, is a small molecule that has been widely used in scientific research. EDP is a purine analog that has been shown to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of EDP is not fully understood. However, it has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. EDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory effects of EDP are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
EDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the viral DNA polymerase, which leads to a decrease in viral replication. EDP has also been shown to induce apoptosis in cancer cells, which results in tumor cell death. Additionally, EDP has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EDP in lab experiments is that it is relatively easy to synthesize. Additionally, EDP has been extensively studied for its antiviral, anticancer, and anti-inflammatory properties, making it a valuable tool in scientific research. However, one limitation of using EDP is that its mechanism of action is not fully understood. Additionally, EDP may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on EDP. One direction is to further investigate its mechanism of action. Understanding how EDP exerts its antiviral, anticancer, and anti-inflammatory effects could lead to the development of more effective therapies. Another direction is to investigate the potential use of EDP in combination with other drugs. Combining EDP with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, investigating the pharmacokinetics and pharmacodynamics of EDP could lead to the development of more effective dosing regimens.
Métodos De Síntesis
EDP can be synthesized by reacting 8-ethyl-1,7-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with phenethylamine in the presence of a catalyst. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of EDP is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
EDP has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and influenza A virus. EDP has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, EDP has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Propiedades
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-22-13(2)12-24-15-16(20-18(22)24)21(3)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRHUTUBMBREQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613925 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

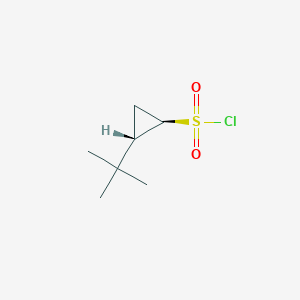
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)
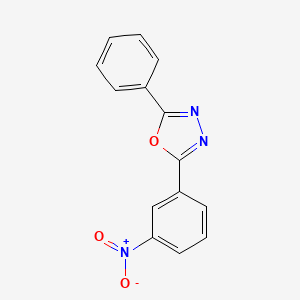


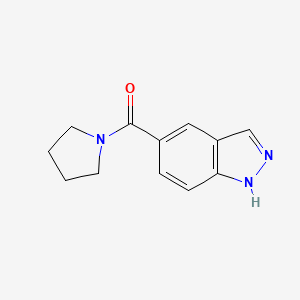
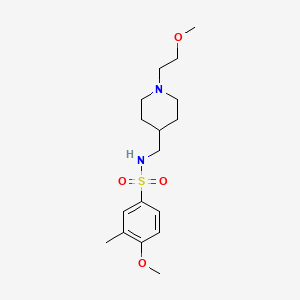
![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2448726.png)
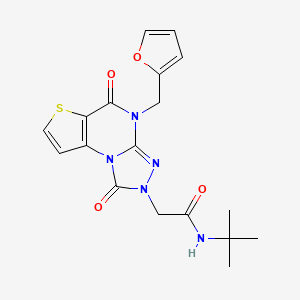
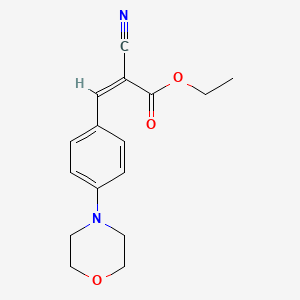

![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)
